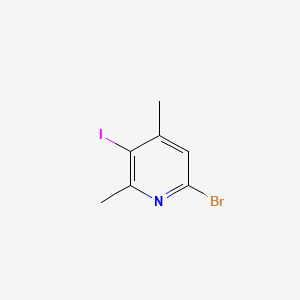

6-Bromo-3-iodo-2,4-dimethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of modern chemical and life sciences. researchgate.netsciencepublishinggroup.com The nitrogen atom imparts unique properties, including basicity and the ability to form hydrogen bonds, which are not present in its carbocyclic analog, benzene (B151609). nih.govnih.gov These characteristics make the pyridine scaffold a versatile and highly valued component in numerous applications.

In medicinal chemistry, pyridine derivatives are integral to a vast array of therapeutic agents. researchgate.netsciencepublishinggroup.com Their structures are found in drugs with diverse biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The pyridine ring's ability to interact with biological targets like enzymes and receptors often enhances the pharmacokinetic properties of drug candidates. nih.gov Furthermore, the incorporation of the pyridine nucleus is a widely used strategy in drug discovery to optimize the solubility and bioavailability of potential new medicines. sciencepublishinggroup.com Beyond medicine, these compounds are crucial in agriculture for creating pesticides and in materials science as components for functional materials and ligands in catalysis. nih.gov

Research Landscape of Polyhalogenated Pyridines

Polyhalogenated pyridines are pyridine rings substituted with multiple halogen atoms (F, Cl, Br, I). This class of compounds has garnered significant attention due to the unique reactivity conferred by the halogen substituents. The presence and position of these halogens dramatically influence the electronic properties of the pyridine ring, making them valuable and versatile intermediates in organic synthesis. cymitquimica.com

A key area of research involves the selective functionalization of the pyridine core. Chemists exploit the different reactivities of various halogens to perform site-selective reactions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). rsc.orgnih.gov Generally, the order of reactivity for these couplings is I > Br > Cl, allowing for the stepwise and controlled introduction of new functional groups onto the pyridine scaffold. nih.gov This modular approach is highly efficient for building complex, polysubstituted molecules from a single, readily available starting material. nih.gov This strategic approach is fundamental in creating libraries of novel compounds for drug discovery and materials science research. rsc.org

Overview of 6-Bromo-3-iodo-2,4-dimethylpyridine within Contemporary Organic Synthesis and Medicinal Chemistry

This compound is a specific polyhalogenated pyridine that serves as a valuable building block in synthetic chemistry. Its structure, featuring two different halogen atoms (bromine and iodine) at distinct positions, makes it an ideal substrate for sequential and regioselective chemical transformations.

The primary utility of this compound lies in its potential for selective cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in typical palladium-catalyzed reactions. nih.gov This reactivity difference allows chemists to first replace the iodine atom at the 3-position with one functional group, and then subsequently modify the 6-position by targeting the bromine atom in a separate reaction step. This stepwise functionalization provides a powerful and precise tool for constructing complex molecular architectures that would be difficult to assemble otherwise.

While specific research detailing the direct use of this compound in final drug products is not widely published, its value is evident as a key intermediate. For instance, related polyhalogenated pyridines are used in the synthesis of kinase inhibitors for targeted cancer therapy. ed.ac.uknih.gov Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases. ed.ac.uk The ability to build complex molecules using intermediates like this compound is crucial for developing new, potent, and selective kinase inhibitors. The methyl groups on the pyridine ring can also influence the compound's reactivity through steric hindrance and contribute to the final molecule's binding affinity with biological targets. cymitquimica.com Therefore, this compound is a prime example of a versatile intermediate designed for use in the synthesis of pharmacologically active agents and other complex organic materials. cymitquimica.com

Chemical Data for this compound

| Property | Value |

| CAS Number | 942206-05-5 |

| Molecular Formula | C₇H₇BrIN |

| Molecular Weight | 311.95 g/mol |

| Appearance | Not specified, likely a solid |

| Purity | Typically offered at ≥95% |

| Data sourced from multiple chemical suppliers. abcr.comchemicalbook.comsynquestlabs.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodo-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAHMUFCBJVARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654746 | |

| Record name | 6-Bromo-3-iodo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-05-5 | |

| Record name | 6-Bromo-3-iodo-2,4-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-iodo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Iodo 2,4 Dimethylpyridine and Analogous Halogenated Pyridines

Direct Halogenation Approaches to Pyridine (B92270) Systems

Direct halogenation of the pyridine ring presents a significant synthetic challenge. The pyridine nucleus is electron-deficient, making it resistant to electrophilic aromatic substitution, which often requires harsh reaction conditions. Furthermore, controlling the regioselectivity of the halogenation on a substituted pyridine ring, such as 2,4-dimethylpyridine (B42361) (2,4-lutidine), is a complex task governed by the electronic and steric effects of the existing substituents.

The first step, bromination of 2,4-dimethylpyridine, would likely be directed by the activating methyl groups. Electrophilic attack is anticipated at the positions ortho and para to the methyl groups that are also meta to the deactivating nitrogen atom. Considering the directing effects, the C-6 and C-5 positions are the most probable sites for initial halogenation. Steric hindrance from the C-2 methyl group might favor substitution at the C-6 position.

Following the synthesis of 6-bromo-2,4-dimethylpyridine, a second halogenation step, iodination, would be performed. The introduction of the iodine atom at the C-3 position would require careful selection of iodinating agents and reaction conditions to overcome the deactivating effect of the bromine atom and the pyridine nitrogen while achieving the desired regioselectivity.

Achieving regioselective control in the halogenation of pyridines is a pivotal aspect of their synthesis. The outcome of the reaction is heavily influenced by the nature and position of the substituents already present on the ring.

Activating Groups: Electron-donating groups, such as amino (-NH2) or alkoxy (-OR) groups, can facilitate electrophilic halogenation and exert strong directing effects. For instance, the bromination of 2-aminopyridine first yields 2-amino-5-bromopyridine, with further bromination occurring at the C-3 position to give 2-amino-3,5-dibromopyridine sci-hub.se. The less activating 2-acetamido group directs bromination solely to the 5-position sci-hub.se. This highlights the powerful influence of activating substituents in controlling the position of halogenation.

Pyridine N-Oxides: A common strategy to control regioselectivity involves the conversion of the pyridine to its corresponding N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the C-2 and C-4 positions. Baran et al. have demonstrated a method for the regioselective C-2 bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium bromide as the bromide source under mild conditions nih.gov. This approach avoids the use of harsh reagents like elemental bromine or POBr3 nih.gov.

Reaction Conditions: The choice of halogenating agent and reaction conditions can also dictate the regioselectivity. For example, N-bromosuccinimide (NBS) is often used as a milder source of electrophilic bromine compared to Br2 mdpi.comresearchgate.net. The use of zeolites as catalysts in bromination reactions has been shown to induce high para-selectivity for certain aromatic substrates mdpi.com.

Transition Metal-Catalyzed Cross-Coupling Strategies for Halogenated Pyridines

Halogenated pyridines, including dihalogenated derivatives like 6-bromo-3-iodo-2,4-dimethylpyridine, are exceptionally valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for molecular diversification. A key principle in the cross-coupling of di- or polyhalogenated pyridines is the differential reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. This allows for selective, stepwise functionalization.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (like an arylboronic acid) and an organic halide. In the case of this compound, the greater reactivity of the C-I bond would allow for selective coupling at the C-3 position, leaving the C-6 bromine available for subsequent transformations.

A study on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids demonstrated regioselective substitution. The reaction showed that the bromine at the C-4 position was the most reactive, followed by the C-3 and C-5 positions, allowing for the isolation of mono-, di-, and tri-arylated products by controlling the stoichiometry of the boronic acid beilstein-journals.org.

Table 1: Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid beilstein-journals.org

| Molar Ratio (Boronic Acid:Pyridine) | Product Distribution |

|---|---|

| 1:1 | 4-Aryl-3,5-dibromo-2,6-dimethylpyridine (major) |

| 2:1 | 3,4-Diaryl-5-bromo-2,6-dimethylpyridine (major) |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. For a substrate like this compound, this reaction would be expected to proceed selectively at the more reactive C-3 iodo position.

Research on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes provides a relevant analogue. The reaction successfully coupled a range of functionalized and unfunctionalized alkynes at the C-6 bromo position, demonstrating the utility of this reaction for modifying halogenated pyridines soton.ac.uk.

Table 2: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes soton.ac.uk

| Alkyne | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine | 85 |

| 1-Hexyne | 6-(Hex-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 93 |

| 3,3-Dimethyl-1-butyne | 6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 90 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an amine and an aryl halide. This reaction is a powerful method for producing arylamines. The differential reactivity of the C-I and C-Br bonds in this compound would be advantageous for selective amination.

A highly selective nickel-catalyzed Buchwald-Hartwig type amination has been developed that proceeds preferentially at the C-I bond, leaving C-Br and C-Cl bonds intact nih.govacs.org. This methodology would allow for the selective amination at the C-3 position of the target compound.

Table 3: Selective Buchwald-Hartwig Amination of Dihalogenated Arenes nih.govacs.org

| Aryl Halide | Amine | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-4-iodobenzene | p-Toluidine | 4-Bromo-N-(p-tolyl)aniline | 92 |

| 1-Chloro-4-iodobenzene | p-Toluidine | 4-Chloro-N-(p-tolyl)aniline | 91 |

| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | N-(3,5-Dimethylphenyl)-4-methylaniline | 97 |

In another relevant example, the Buchwald-Hartwig coupling of 2,6-dihalopyridines with aminothiophenecarboxylates showed that the reactivity of the halogens follows the expected trend of iodo > bromo > chloro, allowing for controlled mono- or di-amination depending on the reaction conditions researchgate.net.

Other Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aromatic and heteroaromatic compounds, including derivatives of this compound. These reactions provide straightforward methods for constructing carbon-carbon and carbon-nitrogen bonds. For dihalo-substituted pyridines, the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization. The C-I bond is considerably more reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.

This reactivity difference enables a modular approach to synthesis. For instance, a Sonogashira coupling can be performed selectively at the 3-position (iodo) of this compound, leaving the 6-position (bromo) intact for a subsequent, different coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. The development of specialized ligands, such as bulky, electron-rich biaryl monophosphines, has greatly expanded the scope of these reactions, allowing for the coupling of previously challenging substrates under milder conditions.

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Suzuki Coupling | Organoboron Reagent + Organic Halide | C-C | Pd(0) catalyst, Base (e.g., K₂CO₃) |

| Stille Coupling | Organotin Reagent + Organic Halide | C-C | Pd(0) catalyst |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |

| Heck Reaction | Alkene + Organic Halide | C-C | Pd(0) catalyst, Base |

| Buchwald-Hartwig Amination | Amine + Organic Halide | C-N | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base |

Advanced Synthetic Transformations for Substituted Pyridines

Beyond palladium catalysis, several other advanced methods are employed for the synthesis and functionalization of substituted pyridines. These techniques offer alternative pathways for introducing halogens or for constructing the pyridine ring itself.

Halogen-Metal Exchange and Subsequent Electrophilic Quenches

Halogen-metal exchange is a powerful and rapid method for converting an organic halide into an organometallic reagent, which can then react with various electrophiles. This reaction is particularly useful for the regioselective functionalization of polyhalogenated pyridines. The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl.

For a substrate like this compound, treatment with one equivalent of an alkyllithium reagent (such as n-butyllithium) at low temperatures would result in a selective exchange at the more reactive C-I bond at the 3-position. This generates a lithiated pyridine intermediate in situ. This potent nucleophile can then be "quenched" by adding an electrophile, leading to the formation of a new bond at the 3-position while preserving the bromine atom at the 6-position for further transformations. This strategy offers a high degree of functional group tolerance under milder conditions when using magnesium-based reagents like i-PrMgCl·LiCl.

| Organometallic Reagent | Typical Conditions | Common Electrophiles | Resulting Functional Group |

| Alkyllithium (e.g., n-BuLi) | Low temperature (-78 °C) | CO₂ | Carboxylic Acid |

| DMF | Aldehyde | ||

| I₂ | Iodide | ||

| Grignard Reagents (e.g., i-PrMgCl) | 0 °C to RT | Aldehydes, Ketones | Alcohols |

| Isocyanates | Amides |

Iododestannation Methods for Pyridine Derivatives

Iododestannation is a method for introducing an iodine atom onto an aromatic or heteroaromatic ring. The process involves the reaction of an organostannane (containing a C-Sn bond) with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). This reaction is effectively the reverse of a Stille coupling precursor synthesis.

To synthesize an iodopyridine using this method, one would first need to prepare the corresponding pyridylstannane. This can often be achieved via a halogen-metal exchange followed by quenching with a trialkyltin halide (e.g., Bu₃SnCl) or through a palladium-catalyzed reaction of a halopyridine with a distannane reagent. Once the pyridylstannane is formed, its reaction with iodine proceeds cleanly to replace the stannyl group with an iodine atom, often in high yield. This method provides a reliable route to specific iodopyridine isomers that might be difficult to access through direct iodination.

Oxidative Halogenation Reactions

Directly halogenating the C-H bonds of a pyridine ring is challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic aromatic substitution. Such reactions often require harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, which can lead to a lack of selectivity and functional group incompatibility.

However, advanced strategies have been developed to overcome these limitations. One approach involves the temporary opening of the pyridine ring to form a more reactive acyclic intermediate. For example, pyridines can be converted into Zincke imine intermediates, which are electron-rich and undergo highly regioselective halogenation at specific positions under mild conditions. Subsequent ring-closing restores the pyridine scaffold, now bearing a halogen at the desired position (e.g., the 3-position). Another modern technique is electrochemical oxidative halogenation, which can provide a cleaner and more controlled method for introducing halogens onto various heteroarenes. Furthermore, rationally designed phosphine reagents can be used to install a phosphonium (B103445) salt at the 4-position of a pyridine, which can then be displaced by a halide nucleophile, offering a selective C4-halogenation strategy.

Pyridine Ring Construction via Cyclization or Rearrangement

Instead of functionalizing a pre-existing pyridine ring, an alternative and powerful strategy is to construct the substituted pyridine core from acyclic or simpler cyclic precursors. This de novo approach is particularly advantageous for accessing highly substituted or complex pyridine derivatives.

One of the most elegant methods is the transition metal-catalyzed [2+2+2] cycloaddition reaction. This process typically involves the cyclotrimerization of two alkyne molecules and a nitrile. By carefully selecting the substrates, this method allows for the controlled assembly of polysubstituted pyridines with high regioselectivity under mild conditions.

Classical condensation reactions also remain a cornerstone of pyridine synthesis. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia or a related nitrogen source. While the classic Hantzsch synthesis produces dihydropyridines that require a subsequent oxidation step, modern variations have been developed to directly yield pyridines and to allow for the synthesis of unsymmetrical products. Other strategies include inverse-demand Diels-Alder reactions of heterocyclic azadienes, which provide a favored route for constructing the pyridine ring.

Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Iodo 2,4 Dimethylpyridine Derivatives

Nucleophilic Substitution Reactions on Halogenated Pyridine (B92270) Rings

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups. In 6-bromo-3-iodo-2,4-dimethylpyridine, the halogen atoms themselves act as electron-withdrawing groups, further activating the ring towards nucleophilic attack. The relative reactivity of the C-Br and C-I bonds is a key consideration. Generally, the C-I bond is weaker and the iodide is a better leaving group than bromide, suggesting that nucleophilic substitution would preferentially occur at the 3-position.

However, the electronic effects of the methyl groups at positions 2 and 4, and the nitrogen atom in the ring, also play a crucial role in directing nucleophilic attack. The 2,4-dimethyl groups create steric hindrance around the adjacent positions, potentially influencing the regioselectivity of the substitution. The electron-withdrawing nature of the halogens deactivates the ring, favoring nucleophilic aromatic substitution, particularly at the 5-iodo position in related compounds.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.commasterorganicchemistry.com However, the presence of activating methyl groups at the 2- and 4-positions in this compound can facilitate such reactions.

The directing effects of the existing substituents are critical in determining the position of further electrophilic attack. masterorganicchemistry.com The methyl groups are ortho, para-directing, while the halogen atoms are also ortho, para-directing but deactivating. The interplay of these directing effects, along with the inherent directing effect of the pyridine nitrogen (which generally directs meta), will determine the regiochemical outcome of any electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is a well-known reaction for aromatic molecules and is used to convert methylbenzene (toluene) into 2,4,6-trinitrotoluene (B92697) (TNT). masterorganicchemistry.com

Metal-Catalyzed Functionalization of Carbon-Halogen Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of carbon-halogen bonds. nih.govnih.gov For this compound, the differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 3-position while leaving the 6-bromo position intact for subsequent transformations.

Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Several metal-catalyzed cross-coupling reactions are available for this purpose, with the Suzuki-Miyaura coupling being a prominent example. These reactions typically employ a palladium catalyst and a base to couple the halo-pyridine with an organoboron reagent. acs.orgscispace.comresearchgate.netrsc.org

Table 1: Examples of Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

| Coupling Reaction | Catalyst/Ligand | Base | Reactant | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Arylboronic acid | Aryl-substituted pyridine |

| Heck | Pd(OAc)₂ | Et₃N | Alkene | Alkenyl-substituted pyridine |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | Terminal alkyne | Alkynyl-substituted pyridine |

This table presents hypothetical examples based on common reaction conditions for these coupling types, as specific examples for this compound were not found in the search results.

Formation of Carbon-Nitrogen Bonds

The introduction of nitrogen-containing functional groups is crucial for the synthesis of many biologically active molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the halo-pyridine with a wide range of amines, including primary and secondary amines, anilines, and amides.

Table 2: Examples of Metal-Catalyzed Carbon-Nitrogen Bond Forming Reactions

| Coupling Reaction | Catalyst/Ligand | Base | Reactant | Product |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Amine | Amino-substituted pyridine |

| Ullmann Condensation | CuI | K₂CO₃ | Amine | Amino-substituted pyridine |

This table presents hypothetical examples based on common reaction conditions for these coupling types, as specific examples for this compound were not found in the search results.

Formation of Carbon-Oxygen and Carbon-Sulfur Bonds

The formation of carbon-oxygen and carbon-sulfur bonds can also be achieved through metal-catalyzed cross-coupling reactions. The Ullmann condensation, traditionally using copper catalysts, and palladium-catalyzed variants allow for the coupling of the halo-pyridine with alcohols, phenols, and thiols.

Table 3: Examples of Metal-Catalyzed Carbon-Oxygen and Carbon-Sulfur Bond Forming Reactions

| Coupling Reaction | Catalyst/Ligand | Base | Reactant | Product |

| Buchwald-Hartwig Etherification | Pd(OAc)₂/t-BuXPhos | K₃PO₄ | Alcohol/Phenol | Ether-substituted pyridine |

| Ullmann Condensation | CuI | K₂CO₃ | Alcohol/Phenol | Ether-substituted pyridine |

| C-S Coupling | PdCl₂(dppf) | K₂CO₃ | Thiol | Thioether-substituted pyridine |

This table presents hypothetical examples based on common reaction conditions for these coupling types, as specific examples for this compound were not found in the search results.

Oxidative Transformations of Pyridine Derivatives

The pyridine ring and its substituents can undergo oxidative transformations. The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a common reaction, with various methods available, including the use of nitric acid or calcium hypochlorite. researchgate.net The methyl groups on the pyridine ring can also be oxidized. For instance, in the oxidative ammonolysis of 2,5-dimethylpyridine, the methyl group at the 2-position reacts first to form a cyano group. researchgate.net This suggests that the methyl groups of this compound could potentially be oxidized to carboxylic acids, aldehydes, or nitriles depending on the reaction conditions and oxidizing agents used. The pyridine nitrogen itself can also be oxidized to form a pyridine N-oxide, which can alter the reactivity of the ring and facilitate other transformations.

Formation and Reactivity of Pyridine N-Oxides

The formation of a pyridine N-oxide is a common strategy to alter the reactivity of the pyridine ring, making it more susceptible to certain types of reactions. researchgate.net The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide, which in turn influences the electron distribution within the aromatic ring. thieme-connect.de

Formation of this compound N-oxide:

The synthesis of this compound N-oxide, while not explicitly detailed in the reviewed literature for this specific molecule, can be inferred from general methods for pyridine N-oxide synthesis. Typically, substituted pyridines are oxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (H₂O₂/AcOH). arkat-usa.orgnih.gov The reaction involves the electrophilic attack of the peroxy acid on the nitrogen atom of the pyridine ring.

For instance, the oxidation of various substituted pyridines to their corresponding N-oxides has been achieved with high yields using reagents like hydrogen peroxide in the presence of a catalyst or m-CPBA. arkat-usa.orgnih.gov The choice of oxidizing agent and reaction conditions can be crucial to achieve high chemoselectivity and avoid unwanted side reactions. arkat-usa.org

Reactivity of Pyridine N-Oxides:

Pyridine N-oxides are versatile intermediates in organic synthesis as they are more reactive towards both electrophiles and nucleophiles than the parent pyridines. researchgate.netsemanticscholar.org The N-oxide group increases the electron density at the 2- and 4-positions of the ring through resonance, making these positions susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom activates the 2- and 4-positions towards nucleophilic attack. scripps.edu

In the case of the hypothetical this compound N-oxide, the presence of the bromo and iodo substituents would further influence the regioselectivity of subsequent reactions. Nucleophilic substitution reactions, for example, might be directed to the positions activated by the N-oxide group.

A general method for the synthesis of 2-aminopyridines from pyridine N-oxides involves a one-pot process using tert-butylamine (B42293) and tosyl anhydride (B1165640) (Ts₂O), followed by acid treatment to remove the tert-butyl group. researchgate.netsemanticscholar.org Another approach for amination utilizes phosphonium (B103445) salts like PyBroP as an N-oxide activator for the regioselective addition of amine nucleophiles. researchgate.netsemanticscholar.org

| Reagent/Method | Product Type | Reference |

| Peroxy acids (e.g., m-CPBA) | Pyridine N-oxides | arkat-usa.org |

| t-BuNH₂ / Ts₂O | 2-Aminopyridines | researchgate.netsemanticscholar.org |

| PyBroP / Amine | 2-Aminopyridines | researchgate.netsemanticscholar.org |

| Grignard reagents | 2-Substituted pyridine N-oxides | diva-portal.org |

Rearrangement Reactions of Pyridine N-Oxides

Pyridine N-oxides, particularly those with an alkyl substituent at the 2-position, can undergo rearrangement reactions when treated with activating agents like acetic anhydride. chemtube3d.com This reaction, often referred to as the Boekelheide rearrangement, is a useful method for the functionalization of the side chain. acs.org

The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride. This is followed by the removal of a proton from the 2-alkyl group, leading to an uncharged intermediate. This intermediate can then undergo a diva-portal.orgdiva-portal.org-sigmatropic rearrangement, resulting in the formation of a 2-acetoxymethylpyridine derivative after tautomerization. chemtube3d.com

While no specific examples involving this compound N-oxide were found, the presence of a methyl group at the 2-position suggests that it could potentially undergo such a rearrangement. The general mechanism for the rearrangement of a 2-methylpyridine (B31789) N-oxide is depicted below.

General Scheme for Boekelheide Rearrangement: Step 1: Acylation of the N-oxide Step 2: Deprotonation of the 2-methyl group Step 3: diva-portal.orgdiva-portal.org-Sigmatropic rearrangement Step 4: Tautomerization to the final product

This rearrangement provides a pathway to introduce functionality at the methyl group adjacent to the nitrogen atom, which can be a valuable synthetic transformation. acs.org The rearrangement of steroidal α,β-unsaturated pyridine-N-oxides with acetic anhydride has been reported to yield acetoxy derivatives. researchgate.net

Radical Reactions Involving Halogenated Pyridines

Radical reactions offer an alternative pathway for the functionalization of halogenated pyridines. These reactions often involve the generation of a radical species which can then participate in various transformations, including addition, substitution, and cyclization reactions. libretexts.org

The photolysis of dimethylpyridines at 266 nm has been shown to lead to the dissociation of a C-C bond, resulting in the formation of a methyl radical. acs.org The stability of the resulting radical cation influences the dissociation pathway. acs.org In the context of this compound, the presence of two halogen atoms provides sites for radical reactions. The carbon-halogen bond can be cleaved homolytically under photolytic or radical-initiating conditions to generate a pyridyl radical.

For instance, halogen-atom transfer (XAT) is a key step in many radical reactions. Tri-n-butyltin hydride is a common reagent used to generate radicals from organic halides. libretexts.org The reaction of a vicinal dihalide with tri-n-butyltin hydride can lead to a free-radical elimination reaction. libretexts.org

While specific radical reactions of this compound are not documented in the searched literature, general principles of radical chemistry suggest potential transformations. For example, the iodo substituent is generally more prone to radical abstraction than the bromo substituent due to the weaker C-I bond. This would selectively generate a radical at the 3-position of the pyridine ring, which could then be trapped by a radical acceptor or undergo further reactions.

Halogen-bonding has also been shown to mediate radical reactions. nih.gov In the presence of diiodine, certain dithiooxamide (B146897) ligands undergo radical reactions to form triiodide salts, a process initiated by halogen bonding. nih.gov This highlights the potential for the iodine atom in this compound to participate in such interactions, potentially leading to novel reactivity.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Iodo 2,4 Dimethylpyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of 6-Bromo-3-iodo-2,4-dimethylpyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton and the two methyl groups.

By analyzing the ¹H NMR spectra of related 2,4-dimethylpyridine (B42361) analogues, we can predict the approximate chemical shifts for the protons in this compound. For instance, in 4-Bromo-2,6-dimethylpyridine, the methyl protons appear at approximately 2.82 ppm and the aromatic protons at 7.5 ppm. ichemical.com The introduction of an iodine atom at the 3-position and a bromine at the 6-position in the target molecule would likely lead to further downfield shifts for the remaining C5-proton and the methyl groups due to the combined inductive effects of the halogens.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.5 - 8.0 | s |

| CH₃ (at C4) | 2.5 - 3.0 | s |

| CH₃ (at C2) | 2.5 - 3.0 | s |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, seven distinct signals are expected: five for the pyridine (B92270) ring carbons and two for the methyl carbons.

The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms attached to them. The carbons bearing the halogen atoms (C3 and C6) are expected to have their resonances significantly shifted. The C3 carbon, bonded to the highly electronegative iodine atom, will experience a strong deshielding effect, causing its signal to appear at a lower field. Similarly, the C6 carbon, bonded to bromine, will also be deshielded. The quaternary carbons (C2 and C4) will have their chemical shifts influenced by the attached methyl groups and the adjacent substituents. The chemical shifts of the methyl carbons will appear in the typical aliphatic region.

Analysis of related compounds, such as 3-halo-2,6-dimethylpyridine N-oxides, shows that the introduction of halogens has a significant impact on the chemical shifts of the ring carbons. chempap.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 160 |

| C-3 | 90 - 100 |

| C-4 | 145 - 155 |

| C-5 | 125 - 135 |

| C-6 | 140 - 150 |

| CH₃ (at C2) | 20 - 25 |

| CH₃ (at C4) | 20 - 25 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete connectivity of a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the case of this compound, a COSY spectrum would be relatively simple, as there are no direct proton-proton couplings between the aromatic proton and the methyl groups. However, it would confirm the absence of such couplings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show correlations between the H-5 proton and the C-5 carbon, as well as between the protons of each methyl group and their respective carbon atoms. This provides a direct link between the ¹H and ¹³C NMR spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the carbon framework. For the target molecule, HMBC correlations would be expected between:

The H-5 proton and carbons C-3, C-4, and C-6.

The protons of the C2-methyl group and carbons C-2 and C-3.

The protons of the C4-methyl group and carbons C-3, C-4, and C-5.

These correlations would provide definitive evidence for the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced when the molecule is ionized and broken apart.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₇BrIN), the expected exact mass can be calculated with high accuracy. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (for ⁷⁹Br, ¹²⁷I) | 326.8852 |

| [M]⁺ (for ⁸¹Br, ¹²⁷I) | 328.8831 |

Note: These values are calculated based on the most abundant isotopes and serve as a prediction.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the fragmentation in an MS/MS experiment would likely involve the loss of the halogen atoms and methyl groups. Common fragmentation pathways for halogenated pyridines include the loss of a halogen radical (Br• or I•) or a hydrogen halide (HBr or HI). The loss of a methyl radical (CH₃•) is also a probable fragmentation pathway. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy. For instance, the derivatization of peptides with pyridinium (B92312) salts has been shown to generate characteristic fragment ions in MS/MS experiments, which can be used for sensitive detection and sequencing. nih.gov

Predicted Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 327/329 | 198/200 | I• |

| 327/329 | 248 | Br• |

| 327/329 | 312/314 | CH₃• |

| 198/200 | 119 | Br• |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment would depend on the specific MS/MS conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. For this compound, the spectra are expected to exhibit characteristic bands corresponding to the vibrations of the substituted pyridine ring, the methyl groups, and the carbon-halogen bonds.

While specific experimental spectra for this exact compound are not publicly available, the expected vibrational frequencies can be predicted based on extensive studies of related pyridine derivatives. researchgate.netnih.govresearchgate.net The pyridine ring itself has several characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3000–3100 cm⁻¹ region. researchgate.net The ring stretching modes, which are sensitive to substitution, generally appear as a series of bands between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.net

The presence of two methyl groups introduces C-H symmetric and asymmetric stretching vibrations around 2870-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. The carbon-halogen bonds also give rise to distinct vibrational modes. The C-Br stretching frequency is typically found in the 500–650 cm⁻¹ range, while the C-I stretch, involving a heavier atom, occurs at a lower frequency, usually between 480–600 cm⁻¹. These bands can be crucial for confirming the presence of both halogen substituents. Density functional theory (DFT) calculations are often employed to simulate vibrational spectra and aid in the precise assignment of these experimental bands. researchgate.netpku.edu.cn

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyridine Ring C-H | Stretching | 3000 - 3100 | IR, Raman |

| Pyridine Ring C=C, C=N | Stretching | 1400 - 1650 | IR, Raman |

| Pyridine Ring | Ring Breathing | ~990 - 1020 | Raman |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2870 - 2960 | IR, Raman |

| Methyl (CH₃) | Bending | ~1375, ~1450 | IR |

| Carbon-Bromine | Stretching | 500 - 650 | IR, Raman |

| Carbon-Iodine | Stretching | 480 - 600 | IR, Raman |

Note: These are approximate frequency ranges based on data for analogous compounds. Actual values may vary.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing. While a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state architecture can be inferred from data on closely related halopyridine structures.

The geometry of the pyridine ring is influenced by its substituents. In an unsubstituted pyridine molecule, the C-N bond lengths are approximately 1.340 Å, and C-C bond lengths range from 1.390 Å to 1.400 Å. The internal ring angles vary, with the C-N-C angle being around 116.7° and C-C-C angles near 118.5°. Substitution with halogens and methyl groups will cause slight deviations in these values due to steric and electronic effects. The C-Br bond length in aromatic systems is typically around 1.85–1.91 Å, while the C-I bond is longer, generally in the range of 2.05–2.15 Å. The bond angles will adjust to accommodate the bulky halogen atoms and methyl groups on the ring.

Table 2: Typical Bond Lengths and Angles for Substituted Pyridine Derivatives

| Bond/Angle | Typical Value |

| C-C (aromatic) | 1.39 - 1.40 Å |

| C-N (aromatic) | 1.34 Å |

| C-Br | 1.85 - 1.91 Å |

| C-I | 2.05 - 2.15 Å |

| C-C-C (ring) | ~118° - 122° |

| C-N-C (ring) | ~117° - 124° |

| C-C-Br | ~118° - 121° |

| C-C-I | ~117° - 120° |

Note: These values are derived from published data on various halopyridine structures and serve as expected estimates.

The solid-state packing of this compound is expected to be significantly influenced by halogen bonding. nih.govacs.org A halogen bond is a non-covalent interaction where an electrophilic region (known as a σ-hole) on a halogen atom is attracted to a nucleophilic site, such as the lone pair of electrons on a nitrogen atom. rsc.org The strength of this interaction generally follows the trend I > Br > Cl > F, making the iodine and bromine atoms on the pyridine ring potent halogen bond donors.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of substituted pyridines like this compound.

HPLC is a robust technique for the analysis of pyridine derivatives. helixchrom.com A common approach involves reversed-phase (RP) chromatography, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. For basic compounds like pyridines, an acidic modifier such as formic acid, trifluoroacetic acid, or phosphoric acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen. sielc.comsielc.com Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore, often analyzed at wavelengths around 250-260 nm. sielc.comhelixchrom.com

Table 3: Representative HPLC Method for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 260 nm |

Note: This is a general method; optimization is required for specific applications.

UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. The fundamental principles of separation remain the same as HPLC, but the run times are significantly shorter, often under a few minutes. sielc.com This makes UPLC highly efficient for high-throughput screening and purity analysis. The conditions are analogous to HPLC methods but adapted for the higher pressures and smaller column dimensions. The increased efficiency of UPLC can be particularly useful for resolving the target compound from closely related impurities that may be present in a sample.

Computational and Theoretical Investigations of Halogenated Pyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. ias.ac.in By calculating the electron density, DFT can predict a variety of molecular properties, offering insights into the structure, reactivity, and spectroscopic characteristics of compounds like 6-Bromo-3-iodo-2,4-dimethylpyridine. ias.ac.inresearchgate.net

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For substituted pyridines, the nature and position of the substituents significantly influence the electronic distribution within the aromatic ring. researchgate.net DFT calculations, often at the B3LYP/6-311G+(d,p) level of theory, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

In halogenated pyridines, the introduction of electron-withdrawing halogen atoms generally lowers the energy of the molecular orbitals. The presence of both bromine and iodine on the pyridine (B92270) ring of this compound, along with electron-donating methyl groups, creates a complex electronic environment. The HOMO is expected to be distributed over the π-system of the pyridine ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the carbon-halogen bonds. Studies on related molecules show that the HOMO-LUMO gap can be tailored by the substitution pattern, which in turn affects the molecule's reactivity and potential applications. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Pyridine | -6.78 | -0.45 | 6.33 | ias.ac.in |

| 4-Chloropyridine | -7.01 | -0.89 | 6.12 | ias.ac.in |

| 4-Bromopyridine | -6.95 | -0.91 | 6.04 | ias.ac.in |

| 3,5-Dichloropyridine | -7.23 | -1.21 | 6.02 | ias.ac.in |

Note: This table provides illustrative data for related compounds to indicate general trends. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP surface illustrates regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For pyridine and its derivatives, the nitrogen atom typically represents a region of negative electrostatic potential due to its lone pair of electrons, making it a primary site for electrophilic attack or coordination to metal ions. nih.govresearchgate.net

Vibrational Wavenumber Predictions and Spectroscopic Correlations

Theoretical vibrational spectra, calculated using DFT, are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical predictions with experimental data, aiding in the structural elucidation of newly synthesized compounds. mdpi.com For substituted pyridines, the vibrational modes are influenced by the mass and electronic properties of the substituents.

For this compound, characteristic vibrational modes would include the C-H stretching of the methyl groups, the ring stretching vibrations of the pyridine core, and the C-Br and C-I stretching vibrations at lower frequencies. Studies on lutidine (dimethylpyridine) derivatives have shown that the positions of the methyl groups affect the vibrational frequencies. rsc.org The presence of heavy halogen atoms like bromine and iodine would result in low-frequency vibrations that are characteristic of the carbon-halogen bonds.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are a cornerstone in the elucidation of reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. acs.org For reactions involving halogenated pyridines, such as nucleophilic aromatic substitution (SNAr), computational studies can provide detailed insights into the reaction pathway, including the structures of intermediates and the energies of activation barriers. acs.org

For this compound, a potential reaction could be the displacement of one of the halogen atoms by a nucleophile. DFT calculations could predict which halogen is more susceptible to substitution by modeling the transition states for the attack at the C-Br and C-I positions. Such studies on related systems have shown that the reaction mechanism can be complex, and computational analysis is crucial for a comprehensive understanding. acs.org

Molecular Dynamics and Simulation Studies for Conformational Dynamics

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its intermolecular interactions and behavior in different environments, such as in solution or in a crystal lattice. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of the system. For more flexible pyridine derivatives, MD simulations are used to explore the conformational landscape and the relative stabilities of different conformers. chemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. chemrevlett.comchemrevlett.com These models are widely used in drug discovery and materials science to predict the properties of new compounds. For pyridine derivatives, QSAR models have been developed to predict various activities, including their efficacy as anticancer agents or their pharmacokinetic properties. chemrevlett.comrsc.org

A QSAR study on a series of compounds including this compound would involve calculating a set of molecular descriptors (e.g., steric, electronic, and lipophilic parameters) and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. chemrevlett.com Such models can guide the design of new pyridine derivatives with enhanced desired properties. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Pyridine Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |

| Lipophilic | LogP (octanol-water partition coefficient) | Indicates the hydrophobicity of the molecule. |

| Topological | Connectivity indices, Wiener index | Encodes information about the molecular structure and branching. |

This table provides examples of descriptor types commonly used in QSAR studies.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential tools in computational chemistry for forecasting the biological activity of novel compounds. cas.orgresearchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. researchgate.net For halogenated pyridine systems, QSAR models are developed by calculating a range of molecular descriptors for a series of known active compounds and then using statistical methods to identify which descriptors are most influential. nih.govnih.gov

The process typically involves:

Data Set Compilation : Gathering a set of halogenated pyridine or pyrimidine (B1678525) derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target, such as an enzyme or receptor. nih.govnih.gov

Descriptor Calculation : Using software to calculate hundreds of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., molecular connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.govfip.org

Variable Selection : Employing algorithms, such as genetic algorithms or bee algorithms, to select the most relevant descriptors that correlate with biological activity, thereby avoiding overfitting and creating a robust model. nih.gov

Model Generation and Validation : Building the model using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.gov The model's predictive power is then rigorously tested using internal (cross-validation) and external validation sets. nih.gov

A study on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) successfully used a bee algorithm to select the most effective descriptors for their QSAR model, achieving a high correlation coefficient (R²) of 0.9627. nih.gov Another QSAR study on pyridothienopyrimidine derivatives as antimicrobials against Pseudomonas aeruginosa found that activity could be increased by decreasing the compound's aqueous solubility (Log S), LUMO energy (ELUMO), and molar refractivity (MR). fip.org

For a hypothetical QSAR model involving this compound, key descriptors would likely relate to the properties of the halogen substituents. The polarizability and lipophilicity contributed by the bromo and iodo groups, along with the steric bulk of the methyl groups, would be critical parameters influencing its predicted activity.

Table 1: Representative Molecular Descriptors Used in QSAR Models for Halogenated Heterocycles

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to the molecule's ability to accept electrons; important for interactions with biological targets. fip.org |

| Thermodynamic | Aqueous Solubility (Log S) | Affects bioavailability and the ability of the compound to reach its target in a biological system. fip.org |

| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing how the molecule fits into a binding site. fip.org |

Ligand-Based and Structure-Based Approaches in SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov These investigations are broadly categorized into ligand-based and structure-based methods. nih.gov

Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. researchgate.net These methods rely on analyzing a set of molecules known to be active and inferring a pharmacophore model—a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. nih.gov For a series of halogenated pyridines, a ligand-based SAR might reveal that a halogen at a specific position is crucial for activity, perhaps by acting as a hydrophobic feature or a halogen bond donor. acs.org

Structure-based approaches are used when the 3D structure of the target protein has been determined, often through X-ray crystallography. acs.org This allows for the use of molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a ligand within the protein's active site. nih.gov In the context of this compound, docking studies could be used to position the molecule within a target's binding pocket to maximize favorable interactions. The iodo and bromo groups could be oriented to form halogen bonds with electron-rich residues like carbonyl oxygens or serines, while the pyridine ring could engage in π-stacking interactions. acs.orgnih.gov

For example, a SAR study on rhodanine (B49660) derivatives as EGFR inhibitors found that a compound featuring a bromopyridine group showed the best inhibitory activity, which was rationalized through molecular docking analysis. acs.org Similarly, computational modeling of pyridine variants of benzoyl-phenoxy-acetamide (BPA) for glioblastoma treatment showed that introducing pyridine moieties improved CNS penetration and anti-glioblastoma potency. nih.gov

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are the primary forces governing how a molecule like this compound interacts with its environment, including biological targets. Among these, the halogen bond is of particular importance for halogenated compounds. d-nb.inforesearchgate.net

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base (an electron-rich atom like oxygen, nitrogen, or sulfur). researchgate.net The strength of the halogen bond donor typically follows the trend I > Br > Cl > F. d-nb.info Therefore, in this compound, the iodine atom is expected to be a significantly stronger halogen bond donor than the bromine atom.

Computational studies, often using Density Functional Theory (DFT), are used to analyze these interactions by calculating properties such as the molecular electrostatic potential (MEP) surface and interaction energies. acs.org The MEP map reveals the σ-hole as a region of positive electrostatic potential on the halogen atom, located along the axis of the C-X bond. researchgate.net

Theoretical investigations on N-methylated halogenopyridinium cations have quantified the considerable binding energies involved in halogen bonding. acs.org These studies show a clear trend in bond energy, which increases from chloro- to iodo-substituted pyridines, highlighting the superior halogen bond donor capacity of iodine. acs.orgnih.gov Adding an electron-withdrawing group or a positive charge to the pyridine ring enhances the σ-hole and strengthens the halogen bond. nih.govju.edu.jo For this compound, the electron-withdrawing nature of the pyridine nitrogen itself enhances the σ-holes on both the iodine and bromine atoms.

Table 2: Calculated Halogen Bond Energies in Halogenopyridinium Systems

| Halogenopyridinium Cation | Halogen Bond Acceptor | Calculated Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| Chloropyridinium Cations | Pyridine | ~34–40 | acs.org |

| Bromopyridinium Cations | Pyridine | ~43–51 | acs.org |

| Iodopyridinium Cations | Pyridine | ~57–68 | acs.org |

This table presents data for N-methylated halogenopyridinium cations interacting with a neutral pyridine molecule to illustrate the relative strength of halogen bonds. The energies demonstrate the superior donor capability of iodine over bromine and chlorine.

Crystal structure analyses further confirm the prevalence and importance of these interactions. Studies on iodo- and bromopyridinium salts consistently show halogen-bonding contacts that are shorter than the sum of the van der Waals radii, indicating a strong, specific interaction. nih.govresearchgate.net In a molecule like this compound, both the C-I and C-Br bonds are potential halogen bond donors, capable of forming key stabilizing interactions in a crystal lattice or a protein binding site.

Applications of 6 Bromo 3 Iodo 2,4 Dimethylpyridine Derivatives in Advanced Research

Materials Science and Functional Materials

The unique electronic properties of the pyridine (B92270) ring make it a valuable component in the design of advanced functional materials. researchgate.net Derivatives of 6-Bromo-3-iodo-2,4-dimethylpyridine are versatile precursors for creating novel organic semiconductors and materials with tailored optoelectronic properties.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). taylorfrancis.comresearchgate.net The performance of these devices is highly dependent on the chemical structure and electronic properties of the semiconductor material. researchgate.net Pyridine-containing compounds are often used as electron-deficient (n-type) materials, which can improve electron transport. google.com

The this compound scaffold is an ideal building block for synthesizing π-conjugated polymers for semiconductor applications. google.com The distinct reactivity of the C-I and C-Br bonds allows for controlled, step-wise polymerization using methods like Suzuki or Stille coupling. This enables the construction of well-defined polymer backbones with alternating electron-rich and electron-poor units, a common strategy for tuning the material's band gap and charge transport properties. Recent breakthroughs have focused on enhancing the chemical diversity of organic semiconductors, for example, by incorporating boron-nitrogen bonds, to precisely modulate electronic properties. unist.ac.kr

Pyridine-based compounds are of great interest in materials science due to their distinctive photophysical properties, including tunable emission wavelengths and high stability. researchgate.net These characteristics make them suitable for a wide array of applications, from fluorescent probes for bioimaging to components in advanced optoelectronic systems like OLEDs. researchgate.netrsc.org

The electronic properties of pyridine derivatives can be finely tuned by altering the substituents on the ring. rsc.org In this compound, the electron-donating methyl groups and the electron-withdrawing halogen atoms create a specific electronic environment. By selectively replacing the bromine and iodine with different π-conjugated systems, a wide range of new materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be synthesized. This modulation of the HOMO-LUMO gap directly influences the absorption and emission spectra of the material, allowing for the rational design of molecules for specific optoelectronic applications. taylorfrancis.comrsc.org

Table 4: Applications of Pyridine Derivatives in Optoelectronics

| Application | Desired Property | Role of Pyridine Derivative |

| Organic Light-Emitting Diodes (OLEDs) | High electron mobility, suitable energy levels | Electron transport material, host for emissive dopants. rsc.org |

| Organic Solar Cells (OSCs) | Broad absorption, good charge separation | Electron acceptor (n-type) material. taylorfrancis.com |

| Fluorescent Sensors | High fluorescence quantum yield, sensitivity to analytes | The pyridine nitrogen can act as a binding site, inducing a change in fluorescence upon analyte coordination. researchgate.net |

| Two-Photon Microscopy (2PFM) | Large two-photon absorption cross-section | Used as fluorophores for deep-tissue bio-imaging. rsc.org |

Catalysis and Ligand Design in Organic Synthesis

Pyridine-derived ligands are among the most widely used in transition-metal catalysis due to the strong coordinating ability of the pyridine nitrogen atom. acs.org The development of new chiral pyridine-based ligands has been crucial for advancing the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure functional molecules. researchgate.netacs.org

The this compound molecule is a valuable platform for ligand design. The substituents on the pyridine ring play a critical role in modulating the properties of a resulting metal-ligand complex:

Electronic Effects : The methyl and halogen groups influence the electron density on the pyridine nitrogen, altering its basicity and, consequently, the electronic properties of the coordinated metal center. This can have a significant impact on catalytic activity and selectivity. acs.org

Steric Effects : The methyl groups provide steric bulk near the coordination site, which can influence the stereoselectivity of a catalytic reaction. acs.org

Synthetic Handles : The bromine and iodine atoms are reactive sites for building more complex ligand structures. They can be used to introduce other donor groups (e.g., phosphines, oxazolines) to create bidentate or tridentate ligands, or to attach the pyridine unit to a chiral backbone for applications in asymmetric catalysis. researchgate.netrsc.org

Palladium complexes with substituted pyridine ligands have proven to be efficient precatalysts for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. acs.org The ability to systematically tune the ligand structure starting from a versatile precursor like this compound is a powerful tool for catalyst optimization. rsc.org

Table 5: Examples of Catalytic Reactions Using Pyridine-Derived Ligands

| Reaction Type | Metal | Role of Pyridine Ligand |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the Pd(0) and Pd(II) intermediates, influences reductive elimination. acs.org |

| Heck Coupling | Palladium (Pd) | Controls regioselectivity and catalyst stability. acs.org |

| Asymmetric C-H Borylation | Iridium (Ir) | Chiral pyridine-based ligands induce high enantioselectivity. acs.org |

| Asymmetric Reductive Addition | Nickel (Ni) | Chiral 2,2'-bipyridine (B1663995) ligands enable high stereocontrol. researchgate.net |

| Carbonylation of Nitro Compounds | Palladium (Pd) | Ligand basicity correlates with catalytic efficiency. acs.org |

Structure Activity Relationship Sar Studies of 6 Bromo 3 Iodo 2,4 Dimethylpyridine Derivatives

Influence of Halogen Substitution Position and Type on Biological Activities

The nature and position of halogen atoms on a pyridine (B92270) ring are critical determinants of a molecule's biological activity. Halogens can influence a compound's properties through a combination of steric, electronic, and hydrophobic effects, and by participating in specific interactions like halogen bonding. nih.govmdpi.com In the case of 6-Bromo-3-iodo-2,4-dimethylpyridine, the presence of two different halogens at distinct positions offers a rich platform for SAR exploration.

Research on various halopyridines has shown that these substituents are key for diversifying candidate compounds in pharmaceutical and agrochemical research. nih.gov The introduction of halogens can significantly affect the biological activity of pyridine derivatives. For instance, in some studies on pyridine compounds, the presence of halogens like fluorine, chlorine, and bromine has been linked to decreased IC₅₀ values, indicating enhanced potency. mdpi.com The size of the halogen can also be a determining factor; smaller halogens like fluorine and chlorine sometimes lead to better activity compared to the larger iodine atom. mdpi.com

Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, is increasingly recognized as a significant factor in molecular recognition at biological targets. acs.org The strength of this bond is influenced by the type of halogen, with the effect typically increasing in the order of Cl < Br < I. mdpi.com Protonation or N-alkylation of the pyridine ring can further enhance the ability of the attached halogen to act as a halogen-bond donor. acs.orgacs.org The iodine atom at the 3-position and the bromine at the 6-position of the parent compound provide two potential halogen bond donor sites, which can be crucial for binding to target proteins. Studies on triiodide complexes have also highlighted the role of halogen bonding in influencing antimicrobial activities. nih.gov

Table 1: Influence of Halogen Properties on Biological Interactions

| Feature | Chlorine (Cl) | Bromine (Br) | Iodine (I) | General Impact on Pyridine Derivatives |

| Size (van der Waals radius) | Smaller | Intermediate | Larger | Can influence steric fit within a binding pocket. mdpi.com |

| Polarizability | Lower | Intermediate | Higher | Affects the strength of dispersion forces and halogen bonds. |

| Halogen Bonding Strength | Weaker | Intermediate | Stronger | The ability to act as a halogen bond donor generally increases with size. mdpi.comacs.org |

| Observed Activity Trend | Can contribute to high potency. mdpi.com | Often used to enhance activity. | Mixed effects; can increase or decrease activity depending on the target. mdpi.com | The specific context of the target protein determines the optimal halogen. nih.gov |

Impact of Methyl Group Positioning and Steric Effects on Reactivity and Activity

The positioning of methyl groups on the pyridine ring has a profound impact on both the chemical reactivity and biological activity of the molecule. nih.gov These groups can exert influence through electronic effects (inductive and hyperconjugation) and steric hindrance. scribd.com In this compound, the methyl groups are located at the 2- and 4-positions.

The electronic effect of methyl groups is generally electron-donating, which increases the electron density of the pyridine ring and influences its basicity. scribd.com However, their primary influence is often steric. A methyl group at the 2-position (ortho to the nitrogen) can create significant steric hindrance, which can affect the molecule's ability to approach and bind to a biological target or a chemical reactant. researchgate.net This steric clash can be detrimental; for example, in some classes of substituted benzimidazoles, a substituent at the 6-position of the pyridine ring (analogous to the 2-position relative to the connecting chain) leads to inactivity. tandfonline.com

Conversely, steric effects can be synthetically advantageous by directing reactions to other positions. cdnsciencepub.com The positioning of methyl groups also has a significant impact on the thermodynamics and kinetics of chemical reactions. A systematic study on the dehydrogenation of methylpiperidine isomers to methylpyridines revealed that a methyl group at the 2-position significantly enhances reactivity. nih.gov This was attributed to a more favorable thermodynamic profile (lower enthalpy and higher entropy of reaction) and a lower kinetic activation energy. nih.gov Such findings are crucial for understanding the stability and reactivity of the 2,4-dimethylpyridine (B42361) core. In the context of protein-ligand binding, the addition of a methyl group can be highly favorable if it projects into a hydrophobic pocket but can eliminate affinity if there is no available space. nih.gov

Table 2: Effect of Methyl Group Position on the Reactivity of Pyridine Derivatives

| Methyl Group Position | Thermodynamic Effect | Kinetic Effect | Impact on Reactivity | Reference |

| 2-Position | Lowers dehydrogenation enthalpy, increases reaction entropy. | Decreases activation energy for dehydrogenation. | Markedly enhances reaction spontaneity and rate. | nih.gov |

| 3-Position | Higher dehydrogenation enthalpy. | Higher activation energy. | Lower thermodynamic spontaneity and reactivity. | nih.gov |